molecular formula C10H8BrNO B1266966 3-bromo-1-methylquinolin-2(1H)-one CAS No. 941-91-3

3-bromo-1-methylquinolin-2(1H)-one

Cat. No.: B1266966
CAS No.: 941-91-3
M. Wt: 238.08 g/mol
InChI Key: FSLMLEUYCWVPBN-UHFFFAOYSA-N
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Description

3-bromo-1-methylquinolin-2(1H)-one: is a heterocyclic compound that belongs to the quinolinone family It is characterized by a quinoline core structure with a bromine atom at the third position and a methyl group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1-methylquinolin-2(1H)-one typically involves the bromination of 1-methylquinolin-2(1H)-one. The process can be summarized as follows:

    Starting Material: 1-methylquinolin-2(1H)-one.

    Bromination: The bromination reaction is carried out using a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform.

    Reaction Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete bromination at the third position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Bromination: Using large quantities of brominating agents and solvents in industrial reactors.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-bromo-1-methylquinolin-2(1H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form quinolinone derivatives with different oxidation states.

    Reduction Reactions: Reduction of the quinolinone core can lead to the formation of dihydroquinolinone derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Substitution Products: Depending on the nucleophile used, products such as 3-amino-1-methylquinolin-2(1H)-one or 3-alkoxy-1-methylquinolin-2(1H)-one can be formed.

    Oxidation Products: Oxidized derivatives such as quinolinone-4-carboxylic acid.

    Reduction Products: Dihydroquinolinone derivatives.

Scientific Research Applications

3-bromo-1-methylquinolin-2(1H)-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: It is used in studies to understand the biological activity of quinolinone derivatives and their interactions with biological targets.

    Industrial Applications: The compound is used in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-bromo-1-methylquinolin-2(1H)-one involves its interaction with specific molecular targets. The bromine atom at the third position and the quinolinone core structure allow it to:

    Inhibit Enzymes: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Modulate Receptors: It can interact with cellular receptors, altering their signaling pathways and leading to various biological effects.

    Induce Apoptosis: In cancer research, the compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating specific apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-1-methylquinolin-2(1H)-one: Similar structure but with a chlorine atom instead of bromine.

    3-iodo-1-methylquinolin-2(1H)-one: Similar structure but with an iodine atom instead of bromine.

    1-methylquinolin-2(1H)-one: Lacks the halogen substituent at the third position.

Uniqueness

3-bromo-1-methylquinolin-2(1H)-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets, making it a valuable compound in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

3-bromo-1-methylquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-12-9-5-3-2-4-7(9)6-8(11)10(12)13/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSLMLEUYCWVPBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C=C(C1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10296250
Record name 3-bromo-1-methylquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10296250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941-91-3
Record name 941-91-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108475
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-bromo-1-methylquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10296250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-bromo-2-hydroxyquinoline (50 mg, 0.223 mmol) in DMF (1 mL) was added methyl iodide (0.017 mL, 0.268 mmol) and potassium carbonate (46.3 mg, 0.335 mmol.) at room temperature. The reaction mixture was stirred for 16 hours at room temperature. Water was added and the solution was extracted with ethyl acetate. The organic layer was washed with water then aqueous saturated sodium chloride solution. The organic layer was dried over sodium sulfate, filtered, and concentrated in vacuo. The resulting residue was purified by silica gel column chromatography (developing solvent: hexane/ethyl acetate=/1) to give 3-bromo-1-methylquinolin-2(1H)-one (52 mg, MS: 238.1 [M+H+].)
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
0.017 mL
Type
reactant
Reaction Step One
Quantity
46.3 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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